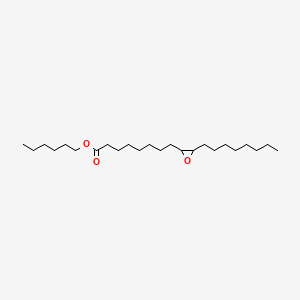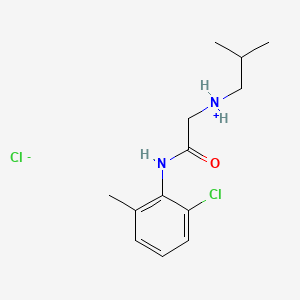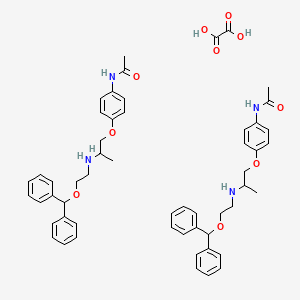
2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole is a heterocyclic compound that features both an imidazole ring and a benzimidazole ring, with a trifluoromethyl group attached to the benzimidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole typically involves the condensation of 2-(1-imidazolyl)aniline with trifluoroacetic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures (around 230°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazolone derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazolone derivatives, while reduction can produce hydrogenated benzimidazole compounds.
Aplicaciones Científicas De Investigación
2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole has a wide range of applications in scientific research:
Medicine: It is being investigated for its potential use in pharmaceuticals, particularly as an antifungal and anticancer agent.
Mecanismo De Acción
The mechanism of action of 2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1,3,5-Tris(1-imidazolyl)benzene: This compound features three imidazole rings attached to a benzene ring and is used in the synthesis of coordination polymers.
5-(2-Methylimidazol-1-yl)isophthalic acid: This compound is used in the construction of metal-organic frameworks and has similar coordination properties.
2-(5-Imidazolyl)-4-methylphenol: This compound is a model for studying tyrosine-histidine covalent bonding.
Uniqueness: 2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole is unique due to the presence of both an imidazole and a benzimidazole ring, along with a trifluoromethyl group. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H7F3N4 |
|---|---|
Peso molecular |
252.20 g/mol |
Nombre IUPAC |
2-imidazol-1-yl-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H7F3N4/c12-11(13,14)7-1-2-8-9(5-7)17-10(16-8)18-4-3-15-6-18/h1-6H,(H,16,17) |
Clave InChI |
GGMWPRBFBQARQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid](/img/structure/B13751380.png)

![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)





![2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid](/img/structure/B13751431.png)

